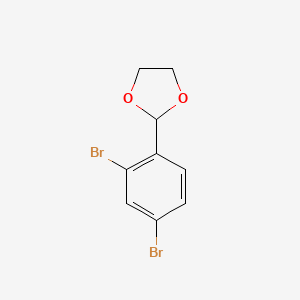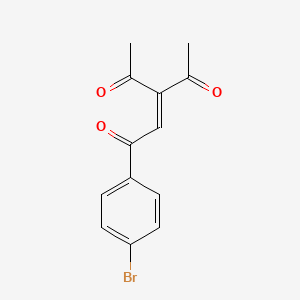
3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione is an organic compound with the molecular formula C13H11BrO3 It is a derivative of pent-2-ene-1,4-dione, where the phenyl group is substituted with a bromine atom at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione typically involves the reaction of 4-bromoacetophenone with acetylacetone under basic conditions. The reaction proceeds via a Claisen condensation mechanism, where the enolate ion of acetylacetone attacks the carbonyl carbon of 4-bromoacetophenone, followed by dehydration to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
類似化合物との比較
Similar Compounds
3-Acetyl-1-phenylpent-2-ene-1,4-dione: Lacks the bromine substitution, which may affect its reactivity and biological activity.
3-Acetyl-1-(4-chlorophenyl)pent-2-ene-1,4-dione: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.
Uniqueness
The presence of the bromine atom in 3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione imparts unique reactivity and potential biological activities compared to its analogs. This substitution can enhance its electrophilic nature, making it more reactive in certain chemical reactions and potentially more effective in biological applications.
特性
CAS番号 |
89201-20-7 |
|---|---|
分子式 |
C13H11BrO3 |
分子量 |
295.13 g/mol |
IUPAC名 |
3-acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione |
InChI |
InChI=1S/C13H11BrO3/c1-8(15)12(9(2)16)7-13(17)10-3-5-11(14)6-4-10/h3-7H,1-2H3 |
InChIキー |
WZMIYSGFPMENOT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=CC(=O)C1=CC=C(C=C1)Br)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


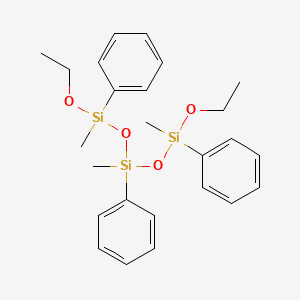
![N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14155018.png)
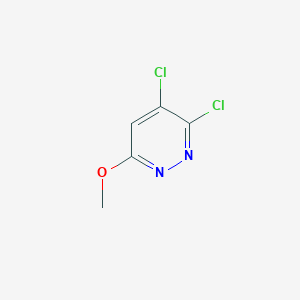
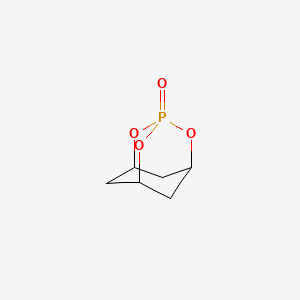
![N-(diphenylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14155030.png)
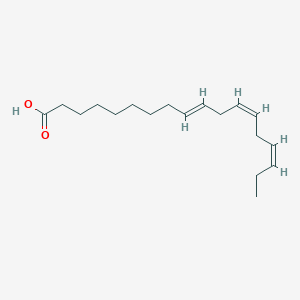
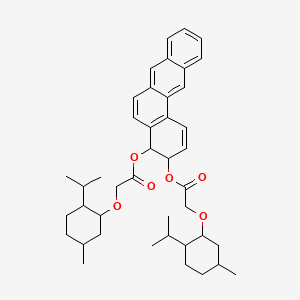
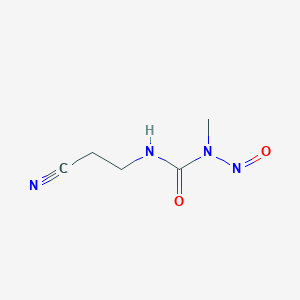
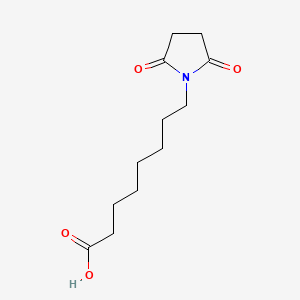
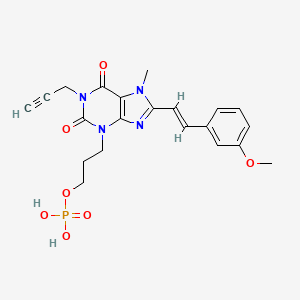
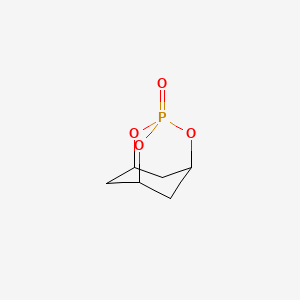
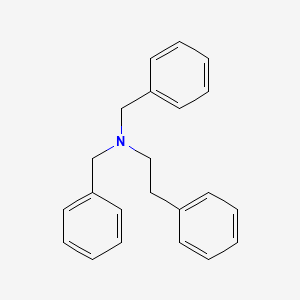
![3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole](/img/structure/B14155067.png)
